molecular formula C8H18S2 B11962192 4,7-Dithiadecane CAS No. 22037-97-4

4,7-Dithiadecane

Cat. No.: B11962192
CAS No.: 22037-97-4
M. Wt: 178.4 g/mol
InChI Key: NUFUGDJGRYGRTL-UHFFFAOYSA-N
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Description

4,7-Dithiadecane is an organic compound with the molecular formula C8H18S2. It is a linear molecule consisting of eight carbon atoms and two sulfur atoms. This compound is part of the dithioether family, which is characterized by the presence of two sulfur atoms in the molecular structure. This compound is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7-Dithiadecane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with sodium sulfide in a polar solvent such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, this compound is typically produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4,7-Dithiadecane undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in this compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The hydrogen atoms attached to the carbon atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

4,7-Dithiadecane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of sulfur-containing biomolecules and their interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Dithiadecane involves its interaction with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions, making it useful in chelation therapy and catalysis. The compound can also interact with biological molecules, affecting their structure and function.

Comparison with Similar Compounds

4,7-Dithiadecane is unique due to its specific molecular structure and properties. Similar compounds include:

    1,4-Dithiobutane: A shorter chain dithioether with similar reactivity.

    1,6-Dithihexane: A longer chain dithioether with different physical properties.

    This compound-2,9-dione: A diketone derivative with additional functional groups.

These compounds share some chemical properties with this compound but differ in their applications and reactivity.

Properties

CAS No.

22037-97-4

Molecular Formula

C8H18S2

Molecular Weight

178.4 g/mol

IUPAC Name

1-(2-propylsulfanylethylsulfanyl)propane

InChI

InChI=1S/C8H18S2/c1-3-5-9-7-8-10-6-4-2/h3-8H2,1-2H3

InChI Key

NUFUGDJGRYGRTL-UHFFFAOYSA-N

Canonical SMILES

CCCSCCSCCC

Origin of Product

United States

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